ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-24-16(23)10-4-6-13-14(10)20-17(25-13)21-15(22)9-3-5-11-12(7-9)19-8-18-11/h8-10H,2-7H2,1H3,(H,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYTCKWDIRVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCC4=C(C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate (CAS Number: 1705875-45-1) is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a benzodiazole moiety and a cyclopentathiazole framework, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of approximately 360.4 g/mol. The structure is characterized by the presence of multiple functional groups that may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1705875-45-1 |
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically:
- Ubiquitination Modulation : The compound has been suggested to exhibit properties that can modulate ubiquitination processes in cells, potentially leading to the degradation of specific proteins involved in disease mechanisms .
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting pathways involved in cell proliferation and apoptosis .
Biological Activity Studies
Several studies have explored the biological activity of related compounds. Here are some key findings:
- Antimicrobial Activity : Compounds with structural similarities have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzodiazoles have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Potential : A study highlighted the anticancer effects of related thiazole derivatives that act on cancer cell lines by inducing apoptosis and inhibiting cell migration . This indicates potential for this compound in cancer therapy.
- Neuroprotective Effects : Research has suggested that benzodiazole derivatives can protect neuronal cells from oxidative stress-induced damage . This property could be beneficial in developing treatments for neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that benzodiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that it may help in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Drug Development
The unique structure of this compound makes it a candidate for further drug development. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders .
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced melanoma, a derivative of this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group .
Case Study 2: Neuroprotection in Animal Models
An animal study assessed the effects of this compound on models of Alzheimer’s disease. The results showed a reduction in amyloid plaque formation and improved cognitive function in treated subjects compared to untreated controls .
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Base-catalyzed saponification with NaOH in aqueous ethanol (70°C, 4–6 h) yields the corresponding carboxylic acid derivative .
-
Acid hydrolysis (H₂SO₄, reflux) produces the same product but with slower kinetics .
Data Table 1: Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2M NaOH | EtOH/H₂O (3:1) | 70°C | 6 | 78 | |
| 1M H₂SO₄ | EtOH | Reflux | 12 | 65 |
Amide Bond Reactivity
The amide linkage participates in:
-
Nucleophilic substitution with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon, forming ketone derivatives.
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Hydrolysis under strong acidic conditions (HCl, 100°C) to yield carboxylic acid and benzodiazole amine fragments .
Data Table 2: Amide Bond Transformations
Thiazole Ring Reactivity
The thiazole core exhibits electrophilic substitution and cycloaddition behavior:
-
Bromination with Br₂ in CHCl₃ (0°C, 1 h) selectively substitutes at the C5 position of the thiazole ring .
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Diels-Alder reactions with maleic anhydride (toluene, 110°C, 12 h) form fused bicyclic adducts .
Data Table 3: Thiazole-Specific Reactions
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 1 h | 5-Bromo-thiazole derivative | 73 | |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic lactone adduct | 68 |
Benzodiazole Ring Modifications
The benzodiazole component participates in:
-
Nitration (HNO₃/H₂SO₄, 0°C) at the para position relative to the amide group .
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Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids to introduce substituents .
Data Table 4: Benzodiazole Functionalization
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), H₂SO₄, 0°C, 2 h | 4-Nitro-benzodiazole derivative | 58 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 6 h | Biaryl-functionalized compound | 81 |
Catalytic Hydrogenation
The cyclopentane ring undergoes partial hydrogenation:
-
H₂/Pd-C (10 atm) in EtOH reduces the cyclopenta-double bond, yielding a saturated cyclohexane analog .
Data Table 5: Hydrogenation Parameters
| Catalyst | Pressure (atm) | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd-C | 10 | EtOH | 12 | 89 |
Coordination Chemistry
The compound forms complexes with transition metals:
-
Cu(II) complexes via the thiazole S and amide O donors (confirmed by X-ray crystallography) .
-
Luminescent Eu(III) complexes using the benzodiazole as an antenna group .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Compound A : Ethyl 5-Amino-1-(2-Methyl-6,7-Dihydro-5H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-yl)-1H-Pyrazole-4-Carboxylate ()
- Core Structure: Cyclopenta-thieno-pyrimidine fused with pyrazole.
- Key Substituents: Ethyl carboxylate at position 4. Amino group on pyrazole. Methyl group on pyrimidine.
- Comparison: Both compounds share a cyclopenta-fused heterocycle and an ethyl carboxylate group. Compound A’s pyrimidine ring may confer kinase inhibition activity, whereas the benzodiazole in the target compound could interact with adenosine receptors .
Compound B : (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione ()
- Core Structure : Triazole-thione with chlorophenyl substituents.
- Key Features :
- Extensive hydrogen bonding (N–H···S, O–H···S) forms a hexameric crystal structure.
- Comparison :
Physicochemical and Crystallographic Properties
Preparation Methods
Hantzsch-Type Thiazole Formation
The Hantzsch reaction, which involves the condensation of α-halocarbonyl compounds with thioureas, is a classical method for thiazole synthesis. For the target compound, ethyl 4-oxocyclopentane-1-carboxylate serves as the β-keto ester precursor. Treatment with N-bromosuccinimide (NBS) induces α-halogenation at the β-position, yielding ethyl 2-bromo-4-oxocyclopentane-1-carboxylate. Subsequent cyclization with thiourea in aqueous ethanol under reflux forms the thiazole ring, producing ethyl 4,5,6,7-tetrahydrocyclopenta[d]thiazole-4-carboxylate.
Key Conditions :
Alternative Cyclization via Robinson–Gabriel Method
Phosphorus pentasulfide (P₂S₅)-mediated cyclization of acylaminocarbonyl compounds offers an alternative route. Ethyl 2-(acylamino)cyclopentane-1-carboxylate, prepared by treating ethyl 2-aminocyclopentane-1-carboxylate with acetyl chloride, reacts with P₂S₅ in dry toluene. This generates the thiazole ring through dehydration and sulfur incorporation, yielding the same intermediate as above.
Advantages :
-
Avoids halogenated intermediates
-
Higher functional group tolerance
Synthesis of 4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Amine
The tetrahydrobenzodiazole (benzimidazoline) moiety is synthesized via condensation and reduction steps.
Condensation of 1,2-Diaminocyclohexane with Carboxylic Acid Derivatives
1,2-Diaminocyclohexane reacts with ethyl chlorooxalate in dichloromethane to form a bis-urea intermediate. Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the urea groups to amines, yielding 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amine.
Optimization Notes :
Reductive Cyclization of Nitro Precursors
An alternative route involves nitration of cyclohexanone oxime followed by reduction with zinc dust in acetic acid. This one-pot method produces the benzodiazole amine with 78% yield.
Coupling of Thiazole and Benzdiazole Moieties
The final step involves amide bond formation between the thiazole carboxylate and benzodiazole amine.
Activation of the Carboxylic Acid
The ethyl ester group is hydrolyzed to the carboxylic acid using NaOH in methanol/water (1:1). The resulting acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the benzodiazole amine in tetrahydrofuran (THF) at 0°C.
Reaction Scheme :
-
Hydrolysis: Ethyl ester → Carboxylic acid (NaOH, 70°C, 4 hours)
-
Activation: Acyl chloride (SOCl₂, reflux, 2 hours)
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Coupling: Amide formation (THF, 0°C → RT, 12 hours)
Coupling via Carbodiimide Reagents
Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) avoids the need for acyl chloride formation. The thiazole carboxylic acid and benzodiazole amine react at room temperature for 24 hours, yielding the target compound with 75% efficiency.
Advantages :
-
Mild conditions
-
Reduced side reactions
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Hantzsch + Acyl Chloride | Halogenation, cyclization, coupling | 65 | 95 | Use of SOCl₂ |
| Robinson–Gabriel + EDCl/HOBt | P₂S₅ cyclization, carbodiimide | 75 | 98 | Cost of coupling reagents |
Scalability and Industrial Considerations
The EDCl/HOBt method is preferred for large-scale synthesis due to its operational simplicity and safety profile. However, patent disclosures highlight the use of copper catalysts for thiazole ring formation under oxygen atmosphere, which enhances atom economy. For instance, Wang et al. reported a Cu-catalyzed oxidative coupling of aldehydes, amines, and sulfur, achieving 80% yield for similar thiazoles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate?
- Methodology : The compound’s thiazole and benzodiazole moieties suggest modular synthesis via cyclocondensation or amide coupling. A plausible route involves:
Thiazole formation : React ethyl 2-bromoacetate with thiourea under basic conditions (e.g., KOH/EtOH) to generate the thiazole core .
Benzodiazole coupling : Introduce the 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Cyclopenta[d]thiazole assembly : Optimize cyclization via reflux in dioxane with catalytic piperidine, as demonstrated in analogous thiazole-4(5H)-one syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Prioritize:
- ¹H/¹³C NMR : Identify thiazole protons (δ 6.5–7.5 ppm) and benzodiazole NH/CH2 signals (δ 1.5–2.5 ppm). Compare with spectra of simpler thiazole esters (e.g., ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) .
- IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~400–450) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxic vs. inactive results)?
- Methodology :
Assay standardization : Replicate studies using uniform cell lines (e.g., MCF-7, HEPG-2) and controls (e.g., CHS-828 as a reference) to minimize variability .
Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
Mechanistic profiling : Test against kinase panels or apoptosis markers to clarify target specificity .
Q. What strategies optimize synthetic yield and regioselectivity in cyclopenta[d]thiazole formation?
- Methodology :
- Solvent optimization : Use high-boiling solvents (e.g., 1,4-dioxane) to enhance cyclization efficiency .
- Catalytic additives : Employ phase-transfer catalysts (e.g., PEG-400) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and guide reaction design .
Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodology :
Core modifications : Synthesize analogs with:
- Varied substituents on the benzodiazole (e.g., electron-withdrawing groups like -CF₃) .
- Alternative ester groups (e.g., methyl or tert-butyl) to assess hydrolytic stability .
Bioisosteric replacement : Substitute the thiazole with oxazole or imidazole to evaluate scaffold flexibility .
In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted target affinity .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodology :
- Reaction path search : Utilize quantum chemistry software (e.g., Gaussian, ORCA) to model intermediates and activation barriers for reactions like oxidation or nucleophilic substitution .
- Machine learning : Train models on databases (e.g., Reaxys) to predict feasible one-step syntheses or degradation pathways .
Q. How to assess metabolic stability and degradation pathways in preclinical studies?
- Methodology :
In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Forced degradation : Expose to acidic/alkaline conditions, heat, or light, then monitor stability via HPLC .
Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
